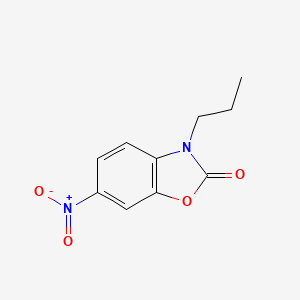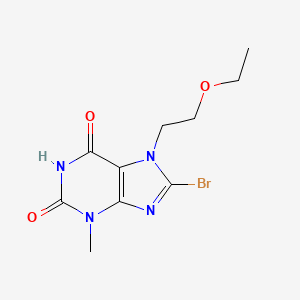
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide is a compound belonging to a class of organic compounds known as oxadiazoles, which exhibit a wide range of biological activities. Its structure features a trifluoromethyl group, enhancing its stability and bioavailability. The piperidin-1-yl and benzamide groups contribute to its potential as a pharmacologically active compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide typically involves several steps:
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate acid derivative, commonly utilizing acylation conditions.
Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the benzamide group: The final step involves coupling the benzamide moiety through condensation reactions under specific conditions, which might include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimizations include the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and pressure conditions are meticulously managed to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly on the piperidine ring, yielding different oxidized species under varying conditions.
Reduction: Reduction reactions, particularly on the oxadiazole ring, can yield less oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional modifications of the compound.
Common Reagents and Conditions: Oxidizing agents like PCC (pyridinium chlorochromate) for selective oxidations, reducing agents like lithium aluminum hydride for reduction reactions, and diverse catalysts for substitution reactions are frequently used.
Major Products Formed: Depending on the reagents and conditions used, the major products typically include modified versions of the original compound with varied functional groups introduced or altered through these reactions.
Scientific Research Applications
The compound has significant applications across several scientific disciplines:
Chemistry: As a reagent in organic synthesis, it serves as a building block for creating complex molecules due to its versatile functional groups.
Biology: It is used in the development of molecular probes for studying biological pathways and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is valuable in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes or receptors, thereby influencing biological pathways. The trifluoromethyl group enhances its interaction with hydrophobic pockets in proteins, while the oxadiazole and piperidin-1-yl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
5-(trifluoromethyl)-1,3,4-oxadiazole derivatives: These share the oxadiazole core and exhibit similar biological activities but differ in side-chain modifications.
N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide derivatives: These lack the trifluoromethyl group, affecting their stability and bioactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)16-23-22-15(27-16)12-7-4-8-24(10-12)13(25)9-21-14(26)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYQNZJWWIGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2773472.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![N-({4-[(3R)-3-methylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2773475.png)

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2773477.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2773482.png)

